molecular formula C20H23F2N3O B1262946 Isopyrazam, anti-(+/-)- CAS No. 683777-14-2

Isopyrazam, anti-(+/-)-

Cat. No. B1262946
CAS RN: 683777-14-2
M. Wt: 359.4 g/mol
InChI Key: XTDZGXBTXBEZDN-XEZPLFJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anti-(1R,4S,9S)-isopyrazam is a 3-(difluoromethyl)-N-(9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-yl)-1-methylpyrazole-4-carboxamide that is the anti-(1R,4S,9S)-diastereomer of isopyrazam. It is an enantiomer of an anti-(1S,4R,9R)-isopyrazam.

Scientific Research Applications

1. Baseline Sensitivity and Control Efficacy in Agriculture

Isopyrazam, a broad-spectrum succinate dehydrogenase inhibitor fungicide, exhibits significant control efficacy in agriculture. A study by Song et al. (2016) demonstrated its effectiveness against Botrytis cinerea in strawberries, showing high baseline sensitivity and control efficacy in field trials on leaves and fruit (Song et al., 2016).

2. Impact on Aquatic Organisms

Yao et al. (2018) investigated the ecological risks of isopyrazam, particularly its impact on the embryonic development of zebrafish. The study highlighted developmental abnormalities and mortality at higher concentrations, suggesting potential environmental risks for aquatic organisms (Yao et al., 2018).

3. Application in Controlling Powdery Mildew

He et al. (2017) found that isopyrazam was highly effective against Podosphaera xanthii, the causal agent of cucumber powdery mildew. The study showed that isopyrazam has both protective and curative activity, with significant translocation and persistence in cucumber plants (He et al., 2017).

4. Biodegradation Evaluation

Ahmad and Gul (2020) explored the biodegradation of isopyrazam using soil-isolated microbes. The study provided insights into the effectiveness of various fungal and bacterial strains in degrading isopyrazam, offering strategies for environmentally friendly bioremediation (Ahmad & Gul, 2020).

5. Environmental Fate and Degradation

Gul et al. (2021) examined the ecological fate of isopyrazam in different soil matrices. The research focused on its behavior in terms of adsorption, desorption, and degradation, providing vital information on its environmental impact and degradation pathways (Gul et al., 2021).

6. Analytical Method Development for Residue Analysis

Kim et al. (2013) developed an analytical method for determining isopyrazam residues in agricultural products, highlighting its importance in ensuring food safety and regulatory compliance (Kim et al., 2013).

7. Risk Assessment in Agricultural Use

Sverdrup et al. (2022) conducted a risk assessment of the fungicide Bontima, containing isopyrazam, focusing on its fate, behavior in the environment, and ecotoxicological risks. The study highlights the persistence and potential environmental risks associated with isopyrazam use in agriculture (Sverdrup et al., 2022).

properties

CAS RN

683777-14-2

Molecular Formula

C20H23F2N3O

Molecular Weight

359.4 g/mol

IUPAC Name

3-(difluoromethyl)-1-methyl-N-[(1S,8R,11S)-11-propan-2-yl-3-tricyclo[6.2.1.02,7]undeca-2(7),3,5-trienyl]pyrazole-4-carboxamide

InChI

InChI=1S/C20H23F2N3O/c1-10(2)16-12-7-8-13(16)17-11(12)5-4-6-15(17)23-20(26)14-9-25(3)24-18(14)19(21)22/h4-6,9-10,12-13,16,19H,7-8H2,1-3H3,(H,23,26)/t12-,13-,16-/m0/s1

InChI Key

XTDZGXBTXBEZDN-XEZPLFJOSA-N

Isomeric SMILES

CC(C)[C@H]1[C@H]2CC[C@@H]1C3=C2C=CC=C3NC(=O)C4=CN(N=C4C(F)F)C

SMILES

CC(C)C1C2CCC1C3=C2C=CC=C3NC(=O)C4=CN(N=C4C(F)F)C

Canonical SMILES

CC(C)C1C2CCC1C3=C2C=CC=C3NC(=O)C4=CN(N=C4C(F)F)C

Pictograms

Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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